グルホシネート

概要

説明

Glufosinate is an organic compound that is used as a herbicide, insecticide, and fungicide. It is a non-selective systemic herbicide, which means it is effective against a wide range of weeds, insects, and fungi. It is a member of the phosphinothricin family, which includes glufosinate ammonium and glufosinate-potassium. Glufosinate is a potent and fast-acting herbicide that is used in a variety of agricultural and horticultural applications. It is also used in home and garden settings to control weeds, insects, and fungal diseases.

科学的研究の応用

雑草防除

グルホシネートは、植物に過剰なアンモニアの蓄積を引き起こし、光合成を直接阻害することで植物を枯らす非選択性除草剤です . これは、農業においてさまざまな雑草を抑制するために頻繁に使用されます。

時間帯の効果

研究によると、グルホシネートの効果は、適用時間帯によって異なる場合があります。 強い光の条件下での正午頃の適用は、ヒユ科の雑草(アマランサス・パルメリなど)の完全な防除をもたらします .

グルタミン合成酵素の阻害

グルホシネートは、グルタミン合成酵素(GS)阻害剤です . GSは、植物細胞で最も豊富な酵素の1つであり、窒素代謝に不可欠です。 GSは、グルタミン酸とアンモニウムをグルタミンに変換する触媒作用を担います .

合成オーキシンとの逐次適用

合成オーキシンとグルホシネートの逐次適用は、単独で適用した場合よりも、より大きな雑草の防除に効果的であることが示されています . このアプローチは、逃亡したヒユ科の雑草(アマランサス・パルメリ)を抑制するために使用できます .

光合成への影響

グルホシネートは、他の除草剤と比較して、正午時の光合成を著しく阻害します . これにより、CO2の同化が大幅に減少する可能性があります .

大きなヒユ科の雑草の防除

合成オーキシンを適用し、7日後にグルホシネートを適用すると、ヒユ科の雑草(アマランサス・パルメリ)の再発生が抑制され、未処理のコントロールと比較して葉のバイオマスの52%の減少が認められました .

作用機序

Target of Action

Glufosinate primarily targets the enzyme glutamine synthetase (GS) . This enzyme plays a central role in plant nitrogen metabolism . It catalyzes the synthesis of glutamine from glutamate and ammonia .

Mode of Action

Glufosinate’s mode of action is two-fold. Firstly, it inhibits the activity of glutamine synthetase . This inhibition leads to the accumulation of ammonia and metabolites of the photorespiration pathway . Secondly, its fast herbicidal action is triggered by the formation of reactive oxygen species (ROS) . The relationship between GS inhibition and ROS accumulation has been investigated .

Biochemical Pathways

The inhibition of GS by glufosinate leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . It also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The exogenous supply of glycolate to glufosinate-treated plants enhances herbicidal activity and dramatically increases hydrogen peroxide accumulation .

Pharmacokinetics

This generally provides poor control of grasses and perennial species . In the soil, glufosinate is rapidly degraded by microorganisms, leaving no residual activity .

Result of Action

The result of glufosinate’s action is the disruption of both photorespiration and the light reactions of photosynthesis . This leads to the photoreduction of molecular oxygen, which generates reactive oxygen species . The cascade of events leads to lipid peroxidation .

Action Environment

Glufosinate’s action is light-dependent with no visual symptoms or ROS formation in the dark . Environmental conditions, application technology, and weed species can influence the performance of glufosinate . The antioxidant machinery and the water–water cycle are overwhelmed in the presence of light and glufosinate . The O2 generated by the splitting of water in photosystem II (PSII) becomes the acceptor of electrons, generating ROS .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Glufosinate plays a significant role in biochemical reactions. It inhibits the enzyme glutamine synthetase, which is crucial for nitrogen metabolism . This inhibition leads to an accumulation of ammonium, a biochemical marker for Glufosinate toxicity .

Cellular Effects

Glufosinate affects various types of cells and cellular processes. Its inhibitory effect on glutamine synthetase disrupts nitrogen metabolism, leading to an accumulation of ammonium within the cell . This can have a profound impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Glufosinate exerts its effects primarily through the inhibition of glutamine synthetase . This enzyme is crucial for the assimilation of ammonium, and its inhibition by Glufosinate leads to an accumulation of ammonium within the cell . This can lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glufosinate can change over time. For example, Glufosinate and its metabolites have been found to interact with glass surfaces .

Metabolic Pathways

Glufosinate is involved in the metabolic pathway related to nitrogen metabolism . By inhibiting glutamine synthetase, it disrupts the normal assimilation of ammonium, leading to changes in metabolic flux and metabolite levels .

特性

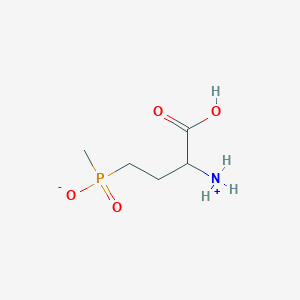

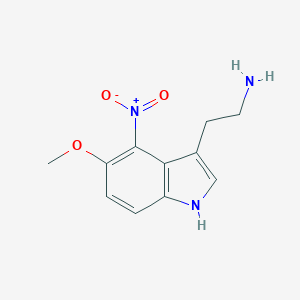

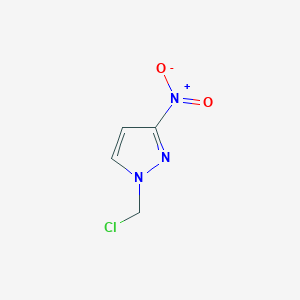

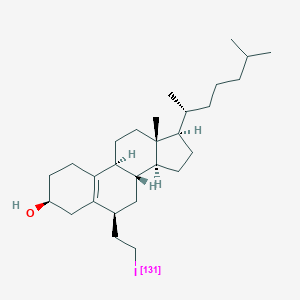

IUPAC Name |

(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOBQBIJHVGMQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(=O)(CC[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701339136 | |

| Record name | (R)-Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73679-07-9, 51276-47-2 | |

| Record name | Glufosinate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073679079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUFOSINATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M758GI0FEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octreotide[reduced]](/img/structure/B12769.png)

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)